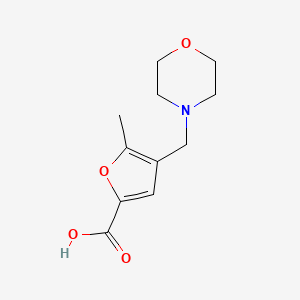![molecular formula C16H15ClF2N2O3 B5430261 N-(2-chloro-4,5-difluorophenyl)-N'-[2-(4-methoxyphenoxy)ethyl]urea](/img/structure/B5430261.png)
N-(2-chloro-4,5-difluorophenyl)-N'-[2-(4-methoxyphenoxy)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4,5-difluorophenyl)-N'-[2-(4-methoxyphenoxy)ethyl]urea, commonly known as CF9, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields such as agriculture, medicine, and biotechnology. CF9 is a potent inhibitor of plant growth, making it a valuable tool for crop management. In addition, CF9 has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In
作用机制
The mechanism of action of CF9 is not fully understood, but it is believed to inhibit plant growth by interfering with cell division. CF9 has been shown to inhibit the activity of tubulin, a protein that is involved in cell division. In addition, CF9 has been shown to induce apoptosis, or programmed cell death, in cancer cells. The mechanism of action of CF9 in inhibiting inflammation is not well understood, but it is believed to involve the inhibition of inflammatory cytokines.
Biochemical and Physiological Effects:
CF9 has been shown to have various biochemical and physiological effects. In plants, CF9 inhibits cell division, resulting in stunted growth and reduced biomass. In cancer cells, CF9 induces apoptosis, leading to cell death. CF9 has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.
实验室实验的优点和局限性
CF9 has several advantages for lab experiments. It is a potent inhibitor of plant growth, making it a valuable tool for crop management. CF9 also exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, CF9 has some limitations for lab experiments. It is a synthetic compound, which may limit its applicability in certain fields. In addition, the mechanism of action of CF9 is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on CF9. One potential direction is to further investigate the mechanism of action of CF9 in inhibiting plant growth and inducing apoptosis in cancer cells. This could lead to the development of more effective inhibitors of plant growth and anti-cancer drugs. Another potential direction is to investigate the potential applications of CF9 in other fields, such as biotechnology and materials science. CF9 has been shown to exhibit unique properties, such as its ability to inhibit plant growth, which could be useful in the development of new materials or biotechnological applications. Overall, CF9 is a promising compound that has the potential to have significant applications in various fields of scientific research.
合成方法
The synthesis of CF9 involves the reaction of 2-chloro-4,5-difluoroaniline with 2-(4-methoxyphenoxy)ethyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography. The yield of CF9 is typically around 60-70%, and the compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
CF9 has been extensively studied for its potential applications in various fields such as agriculture, medicine, and biotechnology. In agriculture, CF9 has been shown to be a potent inhibitor of plant growth, making it a valuable tool for crop management. CF9 has been shown to inhibit the growth of various plant species, including wheat, rice, and soybean. In addition, CF9 has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. CF9 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. CF9 has also been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3/c1-23-10-2-4-11(5-3-10)24-7-6-20-16(22)21-15-9-14(19)13(18)8-12(15)17/h2-5,8-9H,6-7H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYPYIBWZIGGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)NC2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5430180.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5430192.png)
![2-[4-(aminosulfonyl)phenoxy]-N-isopropylpropanamide](/img/structure/B5430195.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B5430212.png)
![1-{[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-methylpiperazine](/img/structure/B5430220.png)
![1'-(5-isopropylpyrimidin-4-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5430221.png)
![N-benzyl-1-[5-(2-chlorophenyl)-2-furyl]methanamine hydrochloride](/img/structure/B5430227.png)
![5-(2-ethylbutanoyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5430230.png)
![3-ethyl-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5430233.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5430240.png)
![3-methyl-7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5430247.png)
![5-phenyl-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2,4-pentadien-1-one](/img/structure/B5430277.png)
![4-(5-methylpyridin-2-yl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5430278.png)
